molecular formula C24H18Cl3NO5S B11983388 4-(4-Chloro-N-(4-chlorophenyl)benzamido)-1,1-dioxidotetrahydrothiophen-3-yl 4-chlorobenzoate

4-(4-Chloro-N-(4-chlorophenyl)benzamido)-1,1-dioxidotetrahydrothiophen-3-yl 4-chlorobenzoate

Cat. No.: B11983388
M. Wt: 538.8 g/mol
InChI Key: OOOXLTQAPJBSOH-UHFFFAOYSA-N
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Description

4-(4-Chloro-N-(4-chlorophenyl)benzamido)-1,1-dioxidotetrahydrothiophen-3-yl 4-chlorobenzoate is a complex organic compound that features a combination of chlorinated aromatic rings and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-N-(4-chlorophenyl)benzamido)-1,1-dioxidotetrahydrothiophen-3-yl 4-chlorobenzoate typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification with methanol, followed by hydrazination, salt formation, and cyclization to form the intermediate thiadiazole . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-N-(4-chlorophenyl)benzamido)-1,1-dioxidotetrahydrothiophen-3-yl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce dechlorinated derivatives .

Scientific Research Applications

4-(4-Chloro-N-(4-chlorophenyl)benzamido)-1,1-dioxidotetrahydrothiophen-3-yl 4-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-N-(4-chlorophenyl)benzamido)-1,1-dioxidotetrahydrothiophen-3-yl 4-chlorobenzoate involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloro-N-(4-chlorophenyl)benzamido)-1,1-dioxidotetrahydrothiophen-3-yl 4-chlorobenzoate is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H18Cl3NO5S

Molecular Weight

538.8 g/mol

IUPAC Name

[4-(4-chloro-N-(4-chlorobenzoyl)anilino)-1,1-dioxothiolan-3-yl] 4-chlorobenzoate

InChI

InChI=1S/C24H18Cl3NO5S/c25-17-5-1-15(2-6-17)23(29)28(20-11-9-19(27)10-12-20)21-13-34(31,32)14-22(21)33-24(30)16-3-7-18(26)8-4-16/h1-12,21-22H,13-14H2

InChI Key

OOOXLTQAPJBSOH-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1(=O)=O)OC(=O)C2=CC=C(C=C2)Cl)N(C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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